7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Overview
Description
Synthesis Analysis
The synthesis of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane involves strategies like one-pot Mannich reactions. The formation of this compound and its derivatives, including copper(II) complexes, has been documented through procedures that highlight its versatility in synthesis and the potential for further functionalization (Ma & Zhu, 2002).
Molecular Structure Analysis
The molecular structure of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane exhibits significant conformational diversity. X-ray crystallography studies reveal that it can adopt different shapes and conformations depending on the surrounding conditions and the presence of other ions or molecules. Such studies provide insights into the molecule's flexibility and the factors influencing its conformation (Basok et al., 2005).
Chemical Reactions and Properties
The chemical behavior of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is influenced by its ability to form complexes with various metal ions. For instance, the compound forms stable complexes with copper(II) ions, demonstrating its potential as a ligand in coordination chemistry. Such complexes are characterized by their unique coordination environments and the ability to engage in specific interactions with metal ions, underscoring the compound's utility in forming highly structured and functionalized materials (Xu et al., 2005).
Scientific Research Applications
Complexation with Metal Ions
- Synthesis and Characterization of Metal Complexes : This compound has been used to synthesize and characterize complexes with various metal ions like Na+, K+, Ca2+, Ba2+, Sr2+, and Pb2+. These complexes are prepared using perchlorate salts and investigated using Elemental Analysis and Infrared (IR) spectroscopy (Temel, Hoşgören, & Boybay, 2002).
Structural Analysis
- New Phase Determination : A study identified a new phase of 7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, analyzing its crystalline structure at low temperatures (Basok et al., 2005).
Sensor Development
- Sensor for Detection of Samarium : A composite sensor based on this compound was developed for the detection of Samarium. The sensor showed a wide linear working range and good selectivity over other metal ions (Agrahari & Srivastava, 2011).
Molecular and Proton-Transfer Complex Studies
- Conformational Mobility Analysis : The conformational mobility of this compound in molecular and proton-transfer complexes was studied using X-ray and DFT methods, revealing insights into its structural flexibility (Fonari et al., 2009).
Ion Transport Studies
- Liquid Membrane Transports of Alkali Cations : This compound has been used in the study of liquid membrane transports of alkali metal cations, showing its potential as an efficient carrier for specific ions (Ma et al., 2005).
Ion-Selective Electrode Applications
- Lead-selective Membrane Electrodes : Derivatives of this compound have been synthesized for use as neutral lead(II) ionophores in ion-selective electrode applications, demonstrating its utility in detecting lead ions in various samples (Yang et al., 1997).
properties
IUPAC Name |
7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZGOBRKWVALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391303 | |
Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
CAS RN |
69703-25-9 | |
Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16- diazacyclooctadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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